molecular formula C10H6Cl2N2O B2720345 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde CAS No. 1181508-03-1

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde

Cat. No. B2720345
CAS RN: 1181508-03-1
M. Wt: 241.07
InChI Key: QTTPQRUMGPORKP-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde, also known as CIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CIC is a heterocyclic compound that contains a five-membered imidazole ring and an aldehyde group. It is widely used in the synthesis of other compounds and has shown promising results in various scientific studies.

Mechanism of Action

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde's mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins. For example, 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has also been found to inhibit the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain fungi and bacteria. 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has several advantages for lab experiments, including its relatively simple synthesis method and its wide range of potential applications. However, 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde. One area of interest is the synthesis of new compounds based on 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde's structure. Another area of research is the development of 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde-based drugs for the treatment of various diseases, including cancer and fungal infections. Additionally, further studies are needed to fully understand 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde's mechanism of action and its potential applications in various fields.

Synthesis Methods

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde can be synthesized through various methods, including the reaction of 4-chlorophenyl hydrazine with glyoxal in the presence of acetic acid. Another method involves the reaction of 4-chlorophenyl hydrazine with 4-chlorobenzaldehyde in the presence of sodium hydroxide. The synthesis of 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has also been found to inhibit the growth of certain parasites and viruses. Additionally, 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde has been used in the synthesis of other compounds, such as imidazole-based ligands for metal ions.

properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)14-6-13-10(12)9(14)5-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTPQRUMGPORKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde

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